N-(5-bromopyridin-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromopyridine moiety and an ethylpiperazine group, which are known for their applications in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to obtain 5-bromopyridine.
Acylation: The 5-bromopyridine is then acylated with an appropriate acylating agent to introduce the acetamide group.
N-alkylation: The final step involves the N-alkylation of the acetamide with 4-ethylpiperazine under suitable conditions, such as using a base like sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or pharmacological tool.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The bromopyridine moiety may facilitate binding to specific sites, while the ethylpiperazine group could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(5-bromopyridin-2-yl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure with a methyl group instead of ethyl.
N-(5-bromopyridin-2-yl)-2-(4-ethylpiperazin-1-yl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the bromine atom can influence reactivity and binding interactions, while the ethylpiperazine group can affect solubility and pharmacokinetics.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c1-2-17-5-7-18(8-6-17)10-13(19)16-12-4-3-11(14)9-15-12/h3-4,9H,2,5-8,10H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRVZIZACQSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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